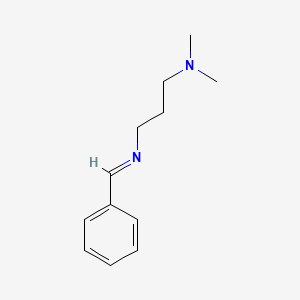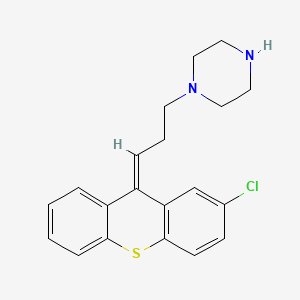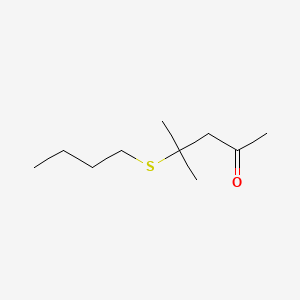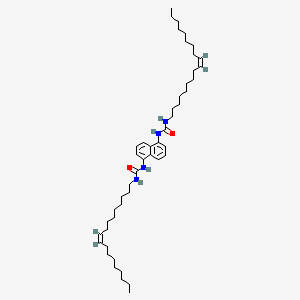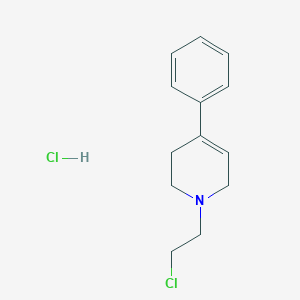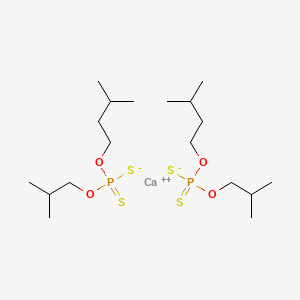
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is a chemical compound known for its unique properties and applications. It is part of the zinc dialkyldithiophosphate family, which are coordination compounds featuring zinc bound to the anion of a dialkyldithiophosphoric salt. These compounds are widely used in various industrial applications due to their excellent anti-wear and anti-oxidation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O-isobutyl and O-isopentyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( \text{R} ) represents the O-isobutyl and O-isopentyl groups.
Industrial Production Methods
In industrial settings, the production of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves large-scale reactors where zinc oxide is reacted with the appropriate dithiophosphoric acids. The reaction is typically carried out at elevated temperatures and under inert atmosphere to prevent oxidation. The product is then purified through various techniques such as distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.
Substitution: The dithiophosphate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other phosphoric acids or thiols.
Major Products Formed
The major products formed from these reactions include zinc oxide, substituted zinc dithiophosphates, and various organic by-products depending on the specific reaction conditions .
Scientific Research Applications
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) has a wide range of applications in scientific research:
Chemistry: It is used as an anti-wear additive in lubricants and as a stabilizer in polymers.
Biology: The compound’s anti-oxidation properties make it useful in studying oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use in drug formulations due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) involves its ability to form a protective layer on metal surfaces, thereby reducing friction and wear. The compound interacts with metal surfaces through its dithiophosphate ligands, forming a thin film that prevents direct metal-to-metal contact. This protective layer is stable under high temperatures and pressures, making it highly effective in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Zinc dialkyldithiophosphate
- Zinc diethyldithiophosphate
- Zinc dibutyldithiophosphate
Comparison
Zinc bis(O-isobutyl) bis(O-isopentyl) bis(dithiophosphate) is unique due to its specific alkyl groups (O-isobutyl and O-isopentyl), which provide distinct anti-wear and anti-oxidation properties compared to other zinc dithiophosphates. The choice of alkyl groups can significantly influence the compound’s solubility, thermal stability, and overall effectiveness as an additive .
Properties
CAS No. |
94022-85-2 |
|---|---|
Molecular Formula |
C18H40CaO4P2S4 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
calcium;3-methylbutoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C9H21O2PS2.Ca/c2*1-8(2)5-6-10-12(13,14)11-7-9(3)4;/h2*8-9H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2 |
InChI Key |
GJMKGHIDMOUZCY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCOP(=S)(OCC(C)C)[S-].CC(C)CCOP(=S)(OCC(C)C)[S-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


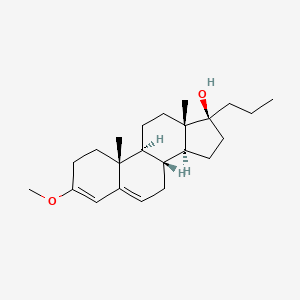
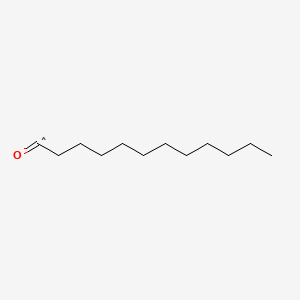
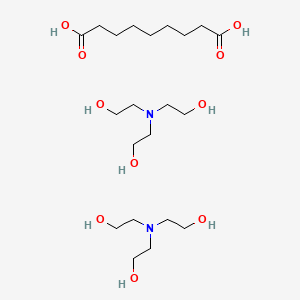
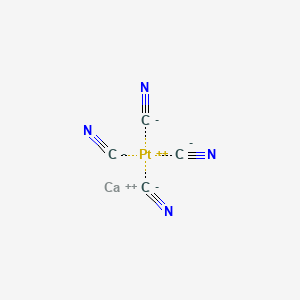

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
